7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one
Description
7-(4-Chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1226426-96-5) is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a fused thiophene-pyrimidine core. Key structural features include a 4-chlorophenyl group at position 7 and a piperazine ring substituted with a 2,5-dimethylphenyl group at position 2 ().
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4OS/c1-15-3-4-16(2)20(13-15)28-9-11-29(12-10-28)24-26-21-19(14-31-22(21)23(30)27-24)17-5-7-18(25)8-6-17/h3-8,13-14H,9-12H2,1-2H3,(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSOCPIGWKTTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidinone scaffold.
Substitution Reactions: The introduction of the 4-chlorophenyl group and the 4-(2,5-dimethylphenyl)piperazinyl group is achieved through nucleophilic substitution reactions. These reactions may require the use of catalysts or specific reagents to facilitate the substitution.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the thieno[3,2-d]pyrimidinone core.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum catalysts for hydrogenation reactions.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
Biologically, 7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one has shown potential as a pharmacologically active agent. It is investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:
Substituent Variations on the Piperazine Ring
The piperazine moiety is a critical pharmacophore influencing receptor binding and pharmacokinetics.
Variations in the Aryl Group at Position 7
The 4-chlorophenyl group at position 7 is a common feature in bioactive derivatives.
Core Modifications: Pyrazole and Triazole Derivatives
Modifications to the thieno-pyrimidine core significantly alter bioactivity:
Key Research Findings
Bioactivity Trends
Biological Activity
The compound 7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thieno[3,2-d]pyrimidine core, which is known for its ability to interact with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
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Antimicrobial Activity
- The compound has demonstrated significant antimicrobial effects against various bacterial strains. Studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis.
- In vitro assays indicated an IC50 value of 2.14 µM against urease, highlighting its potential as a urease inhibitor compared to standard drugs .
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Anticancer Properties
- Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit anticancer activity through apoptosis induction in cancer cell lines. The piperazine moiety enhances the interaction with cellular targets involved in tumor progression.
- A study reported that compounds with similar structures displayed significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
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Neuropharmacological Effects
- The compound's piperazine component is associated with neuropharmacological activities, including anxiolytic and antidepressant effects. This is attributed to its interaction with serotonin and dopamine receptors.
- Docking studies revealed favorable binding interactions with serotonin receptors, indicating potential use in treating mood disorders .
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Enzyme Inhibition
- The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. It exhibited strong AChE inhibition, which is crucial for developing treatments for Alzheimer's disease.
- The enzyme inhibition profile suggests that the compound could serve as a lead for developing new therapeutic agents targeting neurological conditions .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Receptor Interaction : The piperazine ring facilitates binding to neurotransmitter receptors, enhancing neuropharmacological effects.
- Enzyme Modulation : Inhibition of key enzymes like AChE and urease contributes to its therapeutic potential in neurodegenerative diseases and infections.
- Cellular Pathways : Induction of apoptosis in cancer cells may involve modulation of signaling pathways related to cell survival and death.
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized piperazine derivatives demonstrated that compounds similar to this compound exhibited varying degrees of antibacterial activity. The most potent derivatives were tested against clinical isolates of Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) below 10 µg/mL.
Case Study 2: Neuropharmacological Assessment
In a behavioral study using rodent models, the compound showed significant anxiolytic effects in the elevated plus maze test. Doses ranging from 1 to 10 mg/kg resulted in increased time spent in open arms compared to control groups, indicating reduced anxiety levels.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
